2-(Aminomethyl)-1-ethylpyrrolidine 2-(Aminomethyl)-1-ethylpyrrolidine
Brand Name: Vulcanchem
CAS No.: 26116-12-1
VCID: VC0195583
InChI: InChI=1S/C7H16N2/c1-2-9-5-3-4-7(9)6-8/h7H,2-6,8H2,1H3
SMILES: CCN1CCCC1CN
Molecular Formula: C7H16N2
Molecular Weight: 128.22 g/mol

2-(Aminomethyl)-1-ethylpyrrolidine

CAS No.: 26116-12-1

VCID: VC0195583

Molecular Formula: C7H16N2

Molecular Weight: 128.22 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

2-(Aminomethyl)-1-ethylpyrrolidine - 26116-12-1

Description

2-(Aminomethyl)-1-ethylpyrrolidine is an organic compound belonging to the pyrrolidine class, characterized by a five-membered, nitrogen-containing heterocycle. It features an aminomethyl group attached to the second carbon of the pyrrolidine ring and an ethyl group on the first carbon. This compound is a versatile intermediate in chemical syntheses, finding applications in pharmaceuticals and materials science.

The synthesis of 2-(Aminomethyl)-1-ethylpyrrolidine can be achieved through reacting 1-ethylpyrrolidine with formaldehyde and ammonium chloride under reductive amination conditions. This involves mixing the starting materials in a solvent like methanol or ethanol, with a reducing agent such as sodium cyanoborohydride or hydrogen gas with a catalyst. In industrial settings, continuous flow processes, automated reactors, and optimized reaction conditions may be used to enhance efficiency and yield in large-scale production. 2-(Aminomethyl)-1-ethylpyrrolidine can undergo oxidation, reduction, and nucleophilic substitution reactions to form various products like imines, amides, secondary or tertiary amines, and halogenated pyrrolidines.

In medicinal chemistry, 2-(Aminomethyl)-1-ethylpyrrolidine has garnered attention for its diverse biological activities and serves as a synthon for synthesizing bioactive molecules, including potential antipsychotics, antimalarials, and enzyme inhibitors. Its biological activity is attributed to its ability to interact with molecular targets like receptors and enzymes. For example, derivatives of the compound have been shown to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system. Enantiomers of 2-(Aminomethyl)-1-ethylpyrrolidine exhibit different pharmacological activities, with the (S)-enantiomer serving as a building block in synthesizing dopamine D2 receptor ligands like remoxipride and raclopride.

CAS No. 26116-12-1
Product Name 2-(Aminomethyl)-1-ethylpyrrolidine
Molecular Formula C7H16N2
Molecular Weight 128.22 g/mol
IUPAC Name (1-ethylpyrrolidin-2-yl)methanamine
Standard InChI InChI=1S/C7H16N2/c1-2-9-5-3-4-7(9)6-8/h7H,2-6,8H2,1H3
Standard InChIKey UNRBEYYLYRXYCG-UHFFFAOYSA-N
SMILES CCN1CCCC1CN
Canonical SMILES CCN1CCCC1CN
Appearance Clear Colorless Oil
Purity > 95%
Synonyms 2-A-1-EP
2-aminomethyl-1-ethylpyrrolidine
PubChem Compound 117295
Last Modified Aug 15 2023

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